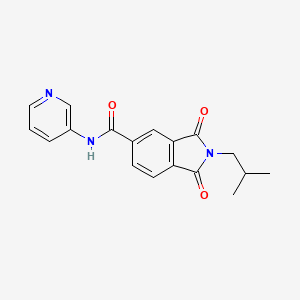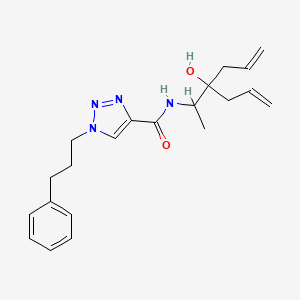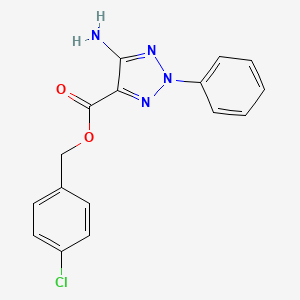![molecular formula C12H9F3N4O4 B6088026 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088026.png)
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a protein that plays a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been shown to inhibit TLR4 signaling and has potential therapeutic applications in various inflammatory diseases.
作用機序
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide works by binding to a specific site on TLR4, preventing the recruitment of downstream signaling molecules and inhibiting the activation of pro-inflammatory pathways. This leads to a reduction in the production of cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has been shown to have a potent anti-inflammatory effect in various preclinical models. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells such as macrophages and dendritic cells. 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has also been shown to improve survival rates in animal models of sepsis and acute lung injury.
実験室実験の利点と制限
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide is a highly specific inhibitor of TLR4 signaling, making it a valuable tool for studying the role of TLR4 in various disease models. However, 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has a relatively short half-life in vivo, which can limit its effectiveness in certain disease models.
将来の方向性
There are several potential future directions for research on 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and stable analogs of 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide, which could improve its therapeutic efficacy. Another area of interest is the investigation of 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Finally, further research is needed to fully understand the mechanisms of 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide's anti-inflammatory effects and its potential applications in various disease models.
合成法
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The synthesis has been optimized to improve yield and purity, and several variations of the synthesis have been reported in the literature.
科学的研究の応用
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. In these models, 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and improve survival rates. 1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide has also been investigated as a potential adjuvant therapy in cancer, as TLR4 signaling can promote tumor growth and metastasis.
特性
IUPAC Name |
1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O4/c1-18-6-9(19(21)22)10(17-18)11(20)16-7-2-4-8(5-3-7)23-12(13,14)15/h2-6H,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHREQZCONCAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-N~3~-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6087945.png)
![1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6087952.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6087970.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)

![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6087998.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6088012.png)
amino]methyl}-2-methoxyphenol](/img/structure/B6088034.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6088042.png)

methanone](/img/structure/B6088047.png)
![5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6088054.png)